molecular formula C12H16ClNO B1394651 3-(4-Chloro-2-isopropylphenoxy)azetidine CAS No. 1220027-87-1

3-(4-Chloro-2-isopropylphenoxy)azetidine

Cat. No.: B1394651
CAS No.: 1220027-87-1
M. Wt: 225.71 g/mol
InChI Key: DTXCVLHGBNCPOH-UHFFFAOYSA-N
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Description

3-(4-Chloro-2-isopropylphenoxy)azetidine is a heterocyclic compound with the molecular formula C12H16ClNO. It belongs to the class of azetidines, which are four-membered nitrogen-containing rings known for their significant ring strain and unique reactivity .

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit weak cox-1 inhibitory activity .

Mode of Action

It’s known that azetidines can undergo various chemical reactions, including intramolecular lactamization . This could potentially lead to interactions with its targets and subsequent changes.

Biochemical Pathways

Azetidines are known to be building blocks for polyamines through anionic and cationic ring-opening polymerization . This suggests that the compound could potentially affect pathways related to polyamine synthesis and metabolism.

Pharmacokinetics

The compound’s molecular weight of 22571 suggests that it could potentially have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

Given its potential role in polyamine synthesis and metabolism , it could potentially influence cellular growth and differentiation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-2-isopropylphenoxy)azetidine typically involves the cyclization of appropriate precursors. One common method is the nucleophilic substitution reaction where a suitable azetidine precursor reacts with 4-chloro-2-isopropylphenol under basic conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods often incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-2-isopropylphenoxy)azetidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chloro-2-isopropylphenoxy)azetidine is unique due to the presence of the 4-chloro-2-isopropylphenoxy group, which imparts specific chemical properties and potential biological activities. This structural feature distinguishes it from other azetidines and aziridines, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-(4-chloro-2-propan-2-ylphenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-8(2)11-5-9(13)3-4-12(11)15-10-6-14-7-10/h3-5,8,10,14H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTXCVLHGBNCPOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)Cl)OC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901247888
Record name 3-[4-Chloro-2-(1-methylethyl)phenoxy]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901247888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220027-87-1
Record name 3-[4-Chloro-2-(1-methylethyl)phenoxy]azetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220027-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[4-Chloro-2-(1-methylethyl)phenoxy]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901247888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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